6-Aminoheptane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminoheptane-1-thiol is an organic compound that features both an amino group (-NH2) and a thiol group (-SH) attached to a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoheptane-1-thiol typically involves the introduction of the thiol group to a heptane chain followed by the addition of the amino group. One common method is the reaction of sodium hydrosulfide with an alkyl halide to form the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminoheptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Primary Amines: Formed from the reduction of the amino group.
Thioethers: Formed from substitution reactions involving the thiol group.
Wissenschaftliche Forschungsanwendungen
6-Aminoheptane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzymatic reactions and as a model compound for understanding thiol-based biochemistry.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 6-Aminoheptane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can influence enzymatic activity, signal transduction pathways, and cellular redox states. The thiol group, in particular, plays a crucial role in antioxidant defense mechanisms by neutralizing reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- Propanethiol (C3H7SH)
Uniqueness
6-Aminoheptane-1-thiol is unique due to its longer carbon chain and the presence of both amino and thiol groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to simpler thiols .
Eigenschaften
CAS-Nummer |
677350-14-0 |
---|---|
Molekularformel |
C7H17NS |
Molekulargewicht |
147.28 g/mol |
IUPAC-Name |
6-aminoheptane-1-thiol |
InChI |
InChI=1S/C7H17NS/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 |
InChI-Schlüssel |
MQPRXSIFBXRDNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.